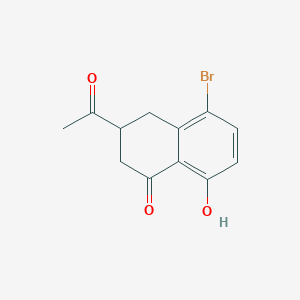
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone
Descripción general
Descripción
3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone: is a chemical compound with the molecular formula C12H11BrO3 and a molecular weight of 283.12 g/mol . It is a brominated derivative of naphthalenone, characterized by the presence of an acetyl group, a bromine atom, and a hydroxyl group on the naphthalene ring . This compound is primarily used in research and development within the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone typically involves the bromination of 3-acetyl-8-hydroxy-3,4-dihydro-2H-1-naphthalenone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of brominated naphthalenones on cellular processes. It is also used in the development of new bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone involves its interaction with various molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing molecular interactions .
Comparación Con Compuestos Similares
- 3-Acetyl-8-hydroxy-3,4-dihydro-2H-1-naphthalenone
- 5-Bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone
- 3-Acetyl-5-bromo-2H-1-naphthalenone
Uniqueness: 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-1-naphthalenone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the hydroxyl group allows for diverse chemical modifications and interactions, making it a valuable compound in research and development .
Propiedades
IUPAC Name |
3-acetyl-5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-6(14)7-4-8-9(13)2-3-10(15)12(8)11(16)5-7/h2-3,7,15H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJXLOWSXNDTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=C(C=CC(=C2C(=O)C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573715 | |
| Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83344-22-3 | |
| Record name | 3-Acetyl-5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















